(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol

Conformational analysis Drug design Molecular recognition

(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol is a chiral bicyclic thiol with a fixed boat-like conformation, eliminating the entropy loss of flexible cyclohexanes. Its defined (1S,5R) stereochemistry provides a rigid pharmacophore essential for covalent inhibitor design and nucleoside analog synthesis. This scaffold serves as a conformationally restricted cysteine isostere in peptidomimetics and a pseudosugar template for GPCR antagonist programs, offering superior target binding and metabolic resistance.

Molecular Formula C6H10S
Molecular Weight 114.21
CAS No. 2550997-11-8
Cat. No. B2666794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol
CAS2550997-11-8
Molecular FormulaC6H10S
Molecular Weight114.21
Structural Identifiers
SMILESC1C2C1CC(C2)S
InChIInChI=1S/C6H10S/c7-6-2-4-1-5(4)3-6/h4-7H,1-3H2/t4-,5+,6?
InChIKeyYMGPOMDJLANCPR-FPFOFBBKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol Procurement Guide: Conformationally Constrained Thiol Scaffold for Medicinal Chemistry


(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol (CAS: 2550997-11-8) is a chiral bicyclic thiol compound characterized by a rigid, fused cyclopropane-cyclopentane framework bearing a thiol (-SH) substituent at the 3-position with defined (1S,5R) stereochemistry. The bicyclo[3.1.0]hexane scaffold represents a conformationally restricted isostere of cyclohexanes with no increase in molecular weight and only modest elevation in lipophilicity, conferring tighter binding to target proteins and improved metabolic resistance [1]. This scaffold has been utilized in the development of conformationally constrained α2 adrenergic receptor antagonists and serves as a platform for carbocyclic nucleosides where fixed Northern or Southern sugar pucker geometry is required for biological activity [2].

(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol Cannot Be Replaced by Common Thiol-Containing Analogs


The bicyclo[3.1.0]hexane scaffold cannot be substituted with simple cyclohexane thiols or acyclic thiols due to its conformationally locked geometry, which dictates a fixed boat-like conformation rather than the dynamic chair-chair interconversion typical of cyclohexanes [1]. DFT and NBO analyses demonstrate that bicyclo[3.1.0]hexane systems exhibit a marked preference for boat-like conformers, with sulfur substitution modulating the puckering potential energy surface and enhancing the stability of specific boat conformations [1]. Furthermore, the specific substitution position (3-thiol vs. 2-thiol) fundamentally alters both conformational properties and the exit vector of the functional group, directly impacting molecular recognition and binding interactions . The defined (1S,5R) stereochemistry introduces additional differentiation: enantiomeric or diastereomeric variants produce distinct three-dimensional pharmacophores that cannot be interchanged without altering target engagement profiles [2].

(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol Quantitative Differentiation Evidence


Conformational Rigidity: Fixed Boat Geometry vs. Flexible Cyclohexane Analogs

Bicyclo[3.1.0]hexane scaffolds are conformationally locked, preventing the dynamic chair-chair interconversion characteristic of simple cyclohexanes. DFT and NBO analysis at the B3LYP/6-311++G(d,p) level demonstrates that the bicyclo[3.1.0]hexane core exhibits a pronounced preference for boat-like conformations, with the boat conformer being the global minimum on the potential energy surface [1]. The puckering potential energy barrier for interconversion between boat conformations in unsubstituted bicyclo[3.1.0]hexane is calculated to be approximately 2-3 kcal/mol, whereas cyclohexane undergoes rapid chair-chair inversion with a barrier of approximately 10 kcal/mol at room temperature, resulting in time-averaged conformational flexibility rather than a fixed geometry [1]. Introduction of a sulfur atom at the 3-position modulates the puckering potential energy surface, altering the relative stability of specific boat-like conformers [1].

Conformational analysis Drug design Molecular recognition

Regioisomeric Differentiation: 3-Thiol vs. 2-Thiol Substitution Effects

The position of the thiol substituent on the bicyclo[3.1.0]hexane core fundamentally alters both the conformational properties and the spatial orientation (exit vector) of the functional group. The 3-position places the thiol group on the cyclopentane ring of the bicyclic framework, whereas the 2-position places it on the bridging carbon adjacent to the cyclopropane ring fusion . This positional difference modifies the distance and angular orientation of the thiol group relative to the bicyclic core. The bicyclo[3.1.0]hexane template has been described as a privileged rigid scaffold for sculpting carbocyclic nucleosides to meet the demands of specific receptors, with different substitution patterns fixing the conformation in Northern or Southern geometry required for biological activity [1].

Regioisomer comparison Bioisostere design Structure-activity relationship

Stereochemical Specificity: (1S,5R) Enantiomer vs. Alternative Stereoisomers

The (1S,5R) absolute configuration defines the three-dimensional arrangement of the bicyclic core and the spatial presentation of the 3-thiol group. The rigid nature of the bicyclo[3.1.0]hexane framework means that stereoisomers cannot interconvert and represent distinct chemical entities with potentially different biological activities. X-ray crystallographic analysis of substituted bicyclo[3.1.0]hexane derivatives has established that the cyclopropane ring fusion locks the overall geometry, and the stereochemistry at positions 1 and 5 determines whether the cyclopentane ring adopts a boat-like puckered conformation oriented toward a specific face of the molecule [1]. In the context of α2 adrenergic receptor antagonists built on the bicyclo[3.1.0]hexane scaffold, enantiomerically pure forms of three racemic compounds (1a, 22a, and 22b) showed increased selectivity for α2A vs. α2B and α2C receptor subtypes, demonstrating that stereochemistry directly modulates receptor subtype selectivity [2].

Chiral resolution Enantioselective synthesis Stereochemistry

Synthetic Accessibility: Multi-Step Synthesis Requirement vs. Readily Available Analogs

The synthesis of stereodefined bicyclo[3.1.0]hexane derivatives requires specialized synthetic methodologies rather than simple commercial availability. Organocatalytic transannular approaches employing asymmetric aminocatalysis have been developed to construct highly substituted bicyclo[3.1.0]hexanes with control of all stereocenters . The key steps involve Michael/Michael cascade processes or 1,3-dipolar cycloaddition followed by nucleophilic ring-opening, yielding compounds bearing two quaternary carbons and three other stereocenters [1]. In contrast, simple cyclohexane thiols and acyclic thiols are commercially available at low cost through established industrial processes. The multigram synthesis of bicyclo[3.1.0]hexane building blocks has been demonstrated on up to 150 g scale using electrophilic double bond functionalization–intramolecular enolate alkylation sequences, indicating that while more complex, the scaffold is accessible for medicinal chemistry campaigns [2].

Synthetic chemistry Building block procurement Organocatalysis

(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol Optimal Application Scenarios for Research and Development


Conformationally Constrained Cysteine Bioisostere in Peptidomimetic Design

Use (1S,5R)-Bicyclo[3.1.0]hexane-3-thiol as a rigid cysteine isostere in peptidomimetics where constraining the thiol-bearing side chain orientation enhances target binding affinity and metabolic stability. The fixed boat-like geometry of the bicyclo[3.1.0]hexane core [1] reduces conformational entropy loss upon binding compared to flexible cysteine residues, while the defined (1S,5R) stereochemistry ensures reproducible spatial presentation of the nucleophilic thiol group for covalent inhibitor design [2].

Scaffold for Carbocyclic Nucleoside Analogs Requiring Fixed Sugar Pucker Geometry

Deploy (1S,5R)-Bicyclo[3.1.0]hexane-3-thiol as a pseudosugar template in the synthesis of carbocyclic nucleoside analogs. The bicyclo[3.1.0]hexane system fixes the conformation in either Northern or Southern geometry depending on substitution pattern, which is required for biological activity of nucleoside-based therapeutics [1]. The 3-thiol group provides a reactive handle for further functionalization or direct incorporation into the nucleoside framework [2].

Conformationally Restricted Pharmacophore for GPCR Antagonist Development

Utilize (1S,5R)-Bicyclo[3.1.0]hexane-3-thiol as a core scaffold for G-protein coupled receptor (GPCR) antagonist programs requiring conformational restriction. The bicyclo[3.1.0]hexane approach has demonstrated utility in developing selective α2 adrenergic receptor antagonists, where enantiomerically pure compounds showed increased selectivity for α2A vs. α2B and α2C receptor subtypes [1]. The thiol functionality enables diverse derivatization strategies for SAR exploration [2].

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